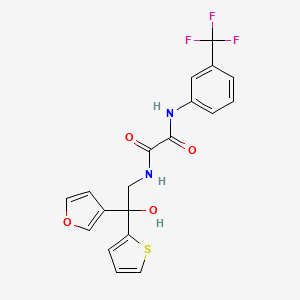

![molecular formula C21H22N4O5S B2506548 N-[5-(2-甲氧基苯基)-1,3,4-恶二唑-2-基]-4-哌啶-1-基磺酰基苯甲酰胺 CAS No. 501352-04-1](/img/structure/B2506548.png)

N-[5-(2-甲氧基苯基)-1,3,4-恶二唑-2-基]-4-哌啶-1-基磺酰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

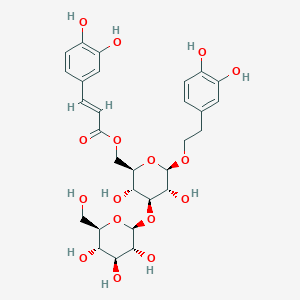

The compound "N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide" belongs to a class of 1,3,4-oxadiazole bearing compounds, which have garnered significant interest due to their diverse biological activities. These compounds have been the subject of various studies aiming to synthesize and analyze their structures and evaluate their potential biological effects, such as enzyme inhibition and antibacterial properties .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves a multi-step process. Starting materials such as organic acids are converted into esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with a sulfonyl piperidine derivative in the presence of a solvent like N,N-dimethylformamide (DMF) and a base such as sodium hydride . Another approach involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted with substituted bromoacetamides to produce N-substituted derivatives .

Molecular Structure Analysis

The structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed using modern spectroscopic techniques, including 1H-NMR, IR, and mass spectrometry. Crystal structure studies, including single-crystal X-ray diffraction, have been conducted on similar compounds to confirm their molecular structure. Computational methods such as density functional theory (DFT) calculations help in understanding the reactive sites and the electrophilic and nucleophilic nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole compounds can be explored through various reactions. For instance, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride in methanol solution has been studied, leading to the formation of a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, with the structure confirmed by X-ray analysis . These reactions are often complex and can yield unexpected products, which are then analyzed to understand the underlying mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The crystallization of these compounds in the monoclinic crystal system and the adoption of a chair conformation by the piperazine ring are notable features. Intermolecular hydrogen bonds such as C—H…O contribute to the crystal packing. Hirshfeld surface analysis provides insights into the nature of intermolecular contacts, with H…H interactions being a major contributor .

Biological Evaluation and Case Studies

The synthesized 1,3,4-oxadiazole derivatives have been evaluated for biological activities such as enzyme inhibition, where they have been screened against butyrylcholinesterase (BChE) enzyme. Molecular docking studies have been conducted to assess the binding affinity and orientation of these compounds in the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization . Additionally, these compounds have been tested for antibacterial activity against both Gram-negative and Gram-positive bacteria, showing a range of activities from moderate to significant . In vivo studies have also been conducted to evaluate the anticonvulsant activity of similar derivatives, with some compounds demonstrating potent effects without neurotoxicity at high doses . These case studies highlight the potential therapeutic applications of 1,3,4-oxadiazole derivatives.

科学研究应用

晶体结构和计算研究

- 对新型 1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物进行晶体结构研究和赫希菲尔德表面分析以及密度泛函理论 (DFT) 计算,揭示了其亲电和亲核反应位点。这些研究有助于理解此类化合物的分子相互作用和稳定性,这对于它们在药物设计和材料科学中的潜在应用至关重要 (Kumara 等,2017)。

合成方法和抗菌活性

- 已对类似化合物的 N 取代衍生物进行了合成和光谱分析,显示出中等至显着的抗菌活性。这些发现表明在开发新的抗菌剂方面具有潜在应用 (Khalid 等,2016)。

抗氧化活性

- 对 1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物的抗氧化活性的研究表明,这些化合物可以清除自由基,表明它们可用于预防氧化应激相关疾病 (Mallesha 等,2014)。

抗癌剂开发

- 对哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂合物的顺序合成和评估显示出作为抗癌剂的有希望的结果。这些研究突出了此类化合物在开发新的癌症疗法中的潜力 (Rehman 等,2018)。

酶抑制活性

- 已合成出带有双-1,3,4-恶二唑环的新化合物,并评估了它们对在细胞代谢中起关键作用的转移酶的影响。化合物对这些酶活性的调节表明了它们的潜在治疗应用 (Tomi 等,2010)。

属性

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-29-18-8-4-3-7-17(18)20-23-24-21(30-20)22-19(26)15-9-11-16(12-10-15)31(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEHLRHLADSOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

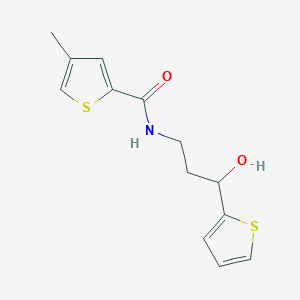

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

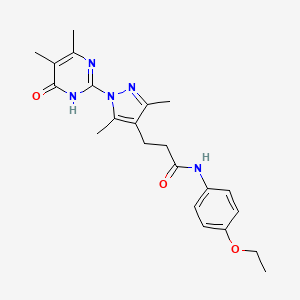

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)